An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol: Chemical Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Methyl-1H-indol-4-ol: Chemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1H-indol-4-ol, also known as 4-hydroxy-2-methylindole, is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals, rendering its derivatives, such as 2-Methyl-1H-indol-4-ol, of significant interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the known chemical properties of 2-Methyl-1H-indol-4-ol, alongside detailed hypothetical protocols for its synthesis and analysis based on established methodologies for related compounds. While specific biological activities and direct interactions with signaling pathways for this compound are not extensively documented in current literature, its structural similarity to other bioactive indoles suggests potential for further investigation.
Chemical and Physical Properties
2-Methyl-1H-indol-4-ol is a solid at room temperature with the molecular formula C₉H₉NO.[1][2] Its chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at the 2-position of the indole ring, and a hydroxyl group at the 4-position. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.[3] For instance, it has been utilized as a starting reagent in the synthesis of prostaglandin D2 receptor antagonists and potential anti-cancer agents.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Melting Point | 122-124 °C (Predicted) | [4] |
| Boiling Point | 339.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | 2-methyl-1H-indol-4-ol | [1] |
| CAS Number | 35320-67-3 | [1][2] |
Synthesis Protocols
Hypothetical Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7] For the synthesis of 2-Methyl-1H-indol-4-ol, (3-hydroxyphenyl)hydrazine and acetone would be the logical starting materials.
Reaction Scheme:
Figure 1: Hypothetical Fischer Indole Synthesis of 2-Methyl-1H-indol-4-ol.
Experimental Protocol:
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Hydrazone Formation: In a round-bottom flask, dissolve (3-hydroxyphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add acetone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Indolization: To the hydrazone mixture, add an acid catalyst such as polyphosphoric acid, zinc chloride, or a mixture of sulfuric acid in ethanol.[5] Heat the reaction mixture to reflux (typically 80-150 °C, depending on the catalyst and solvent) for several hours.
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Methyl-1H-indol-4-ol.
Hypothetical Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process that begins with an o-nitrotoluene derivative.[8][9] This method is known for its high yields and mild reaction conditions.[8]
Reaction Scheme:
Figure 2: Hypothetical Leimgruber-Batcho Synthesis of 2-Methyl-1H-indol-4-ol.
Experimental Protocol:
-
Enamine Formation: In a flask equipped with a reflux condenser, dissolve 2-methyl-3-nitrophenol (1 equivalent) in a mixture of N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. Heat the mixture at reflux for several hours. The formation of the enamine intermediate is often indicated by a color change.
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Reductive Cyclization: After the formation of the enamine, the nitro group is reduced. This can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or iron powder in acetic acid.[8][10] The reduction leads to the formation of an amino group, which then spontaneously cyclizes to form the indole ring.
-
Work-up and Purification: Following the cyclization, the reaction mixture is worked up similarly to the Fischer indole synthesis, involving neutralization, extraction, and purification by chromatography or recrystallization.
Analytical Protocols
The purity and identity of synthesized 2-Methyl-1H-indol-4-ol can be confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of 2-Methyl-1H-indol-4-ol.
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and linearly increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (likely around 220 nm and 275 nm, characteristic for indoles).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Figure 3: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification and purity assessment, particularly for volatile impurities. Derivatization may be necessary to improve the volatility of the hydroxyl group.
Hypothetical GC-MS Method:
-
Derivatization (optional): Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, a singlet for the methyl group, and signals for the N-H and O-H protons. The aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The methyl group protons would be a singlet around δ 2.3 ppm. The N-H proton signal is typically broad and can appear over a wide range, while the O-H proton signal will also be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The aromatic carbons will resonate in the δ 100-140 ppm region. The methyl carbon will appear at a higher field, around δ 10-20 ppm.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (typically broad bands in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (in the 1450-1600 cm⁻¹ region).
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain detailing the biological activities, mechanism of action, or direct modulation of signaling pathways by 2-Methyl-1H-indol-4-ol. However, the indole scaffold is a well-established pharmacophore with a broad range of biological activities.
Derivatives of 2-methyl-1H-indole have been investigated for various therapeutic applications. For instance, a novel derivative of 2-methyl-1H-indole has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[13] This suggests that the 2-methyl-indole core can be a valuable template for the design of signaling pathway modulators.
Given that 2-Methyl-1H-indol-4-ol is a known starting material for the synthesis of potential anti-cancer agents, it is plausible that its derivatives may interact with various cellular targets and signaling cascades.[3] Further research is warranted to elucidate the specific biological targets and pharmacological profile of 2-Methyl-1H-indol-4-ol and its derivatives.
Figure 4: Logical workflow for investigating the biological activity of 2-Methyl-1H-indol-4-ol.
Conclusion
2-Methyl-1H-indol-4-ol is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known chemical properties and provided detailed, albeit hypothetical, protocols for its synthesis and analysis based on established chemical principles. While its specific biological functions remain to be fully elucidated, its structural features and the known activities of related indole derivatives highlight it as a promising candidate for further research. The experimental procedures and analytical methods outlined herein provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future investigations into its pharmacological potential.
References
- 1. 4-Hydroxy-2-methylindole | C9H9NO | CID 590225 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. 2-methyl-1H-indol-5-ol | C9H9NO | CID 83336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 4-hydroxy-2-methylindole (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 13. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
